molecular formula C11H11NO3 B8265013 2-(Cyanomethyl)phenyl ethyl carbonate

2-(Cyanomethyl)phenyl ethyl carbonate

Cat. No. B8265013
M. Wt: 205.21 g/mol
InChI Key: QNZFAUNRIYEISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyanomethyl)phenyl ethyl carbonate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyanomethyl)phenyl ethyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyanomethyl)phenyl ethyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrolyte Additives in Lithium-Ion Batteries

Phenyl carbonates, including derivatives similar to 2-(Cyanomethyl)phenyl ethyl carbonate, have been evaluated as electrolyte additives in lithium-ion batteries. Studies demonstrate that these compounds act as solid electrolyte interphase modifiers, enhancing the battery's efficiency and lifespan without significant gas evolution during use (Petibon, Rotermund, & Dahn, 2015).

Polymer Synthesis

Polymer synthesis through anionic ring-opening polymerization reactions has utilized compounds like 2-(Cyanomethyl)phenyl ethyl carbonate. These processes result in polymers with linear or slightly branched structures, which can be further modified through hydrolysis and hydrogenation (Kühling et al., 1991).

Synthesis of Benzofuran Derivatives

In chemical synthesis, 2-(Cyanomethyl)phenyl esters, a category including 2-(Cyanomethyl)phenyl ethyl carbonate, have been used for synthesizing 3-acyl-2-aminobenzofuran derivatives. These derivatives are valuable building blocks in the synthesis of benzofuran fused heterocycles (Murai, Miki, & Ohe, 2009).

Organocatalytic Polymerization

Organocatalytic polymerization of ethylene carbonate has been explored using compounds related to 2-(Cyanomethyl)phenyl ethyl carbonate. These studies focus on developing amorphous and degradable polymers with enhanced water solubility (Kapiti, Keul, & Möller, 2015).

Nucleofugality Studies

Research on the nucleofugality of phenyl carbonates provides insights into their chemical behavior, which is relevant for understanding the reactivity of compounds like 2-(Cyanomethyl)phenyl ethyl carbonate in various chemical reactions (Denegri & Kronja, 2007).

Catalyst in Chemical Synthesis

2-(Cyanomethyl)phenyl ethyl carbonate has been used as a catalyst in the synthesis of various chemical compounds, including oxazolidinones and other complex molecules, demonstrating its versatility in organic synthesis (Elageed et al., 2015).

Synthesis of Hydroxyl-Functionalized Polyurethanes

Compounds related to 2-(Cyanomethyl)phenyl ethyl carbonate have been used in the synthesis of polyurethanes with pendant hydroxyl groups, yielding materials with varied properties and potential applications (Ubaghs, Fricke, Keul, & Höcker, 2004).

properties

IUPAC Name

[2-(cyanomethyl)phenyl] ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)15-10-6-4-3-5-9(10)7-8-12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZFAUNRIYEISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC=CC=C1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyanomethyl)phenyl ethyl carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyanomethyl)phenyl ethyl carbonate
Reactant of Route 2
Reactant of Route 2
2-(Cyanomethyl)phenyl ethyl carbonate
Reactant of Route 3
Reactant of Route 3
2-(Cyanomethyl)phenyl ethyl carbonate
Reactant of Route 4
Reactant of Route 4
2-(Cyanomethyl)phenyl ethyl carbonate
Reactant of Route 5
Reactant of Route 5
2-(Cyanomethyl)phenyl ethyl carbonate
Reactant of Route 6
Reactant of Route 6
2-(Cyanomethyl)phenyl ethyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.